1-Cycloheptyl-3-phenylprop-2-yn-1-one

Lipophilicity ADME Drug Design

1-Cycloheptyl-3-phenylprop-2-yn-1-one (CAS 918638-70-7) is a synthetic alkynone with the molecular formula C16H18O and a molecular weight of 226.31 g/mol. It features a cycloheptyl ring at the C-1 position and a phenyl substituent on the alkynyl terminus, classifying it within the 1,3-diarylprop-2-yn-1-one scaffold family that has been investigated for dual cyclooxygenase/lipoxygenase inhibition.

Molecular Formula C16H18O
Molecular Weight 226.31 g/mol
CAS No. 918638-70-7
Cat. No. B12611022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cycloheptyl-3-phenylprop-2-yn-1-one
CAS918638-70-7
Molecular FormulaC16H18O
Molecular Weight226.31 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)C(=O)C#CC2=CC=CC=C2
InChIInChI=1S/C16H18O/c17-16(15-10-6-1-2-7-11-15)13-12-14-8-4-3-5-9-14/h3-5,8-9,15H,1-2,6-7,10-11H2
InChIKeyYDVQVMMQINEDHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cycloheptyl-3-phenylprop-2-yn-1-one (CAS 918638-70-7): Structural Identity and Physicochemical Baseline for Procurement Decisions


1-Cycloheptyl-3-phenylprop-2-yn-1-one (CAS 918638-70-7) is a synthetic alkynone with the molecular formula C16H18O and a molecular weight of 226.31 g/mol . It features a cycloheptyl ring at the C-1 position and a phenyl substituent on the alkynyl terminus, classifying it within the 1,3-diarylprop-2-yn-1-one scaffold family that has been investigated for dual cyclooxygenase/lipoxygenase inhibition . Its computed XLogP3-AA of 4.8 indicates substantial lipophilicity, with a topological polar surface area of 17.1 Ų, zero hydrogen bond donors, and one hydrogen bond acceptor . These properties differentiate it from analogs with smaller or more polar ring systems at the C-1 position and establish a baseline for solubility, permeability, and formulation considerations in research procurement.

Why Generic 1,3-Diarylprop-2-yn-1-one Analogs Cannot Substitute for 1-Cycloheptyl-3-phenylprop-2-yn-1-one (CAS 918638-70-7) in Target-Focused Research


Within the 1,3-diarylprop-2-yn-1-one class, structure-activity relationship (SAR) studies have established that the C-1 substituent exerts a profound influence on both enzyme inhibitory potency and selectivity . For example, 3-(4-methanesulfonylphenyl)-1-(4-fluorophenyl)prop-2-yn-1-one (13h) is a potent COX-2 inhibitor (IC50 = 0.1 µM, SI = 300), whereas the 4-isopropylphenyl analog (13e) optimizes dual COX/LOX inhibition (COX-2 IC50 = 0.32 µM; 5-LOX IC50 = 0.32 µM; 15-LOX IC50 = 0.36 µM) . The cycloheptyl group in the target compound introduces a seven-membered aliphatic ring that differs substantially from the substituted phenyl rings dominating published SAR data in terms of steric bulk, conformational flexibility, and electronic character. Generic substitution with a cyclohexyl, phenyl, or 4-substituted phenyl analog without experimental validation therefore risks unpredictable shifts in target engagement, selectivity, and physicochemical properties. The evidence below quantifies the specific points of differentiation that make this compound non-fungible with its closest analogs.

Quantitative Differentiation Evidence for 1-Cycloheptyl-3-phenylprop-2-yn-1-one (CAS 918638-70-7) Versus Closest Analogs


Lipophilicity (XLogP3-AA) of 1-Cycloheptyl-3-phenylprop-2-yn-1-one Compared to Cyclohexyl and Phenyl C-1 Analogs

The target compound exhibits a computed XLogP3-AA of 4.8 . By contrast, the cyclohexyl analog 1-cyclohexyl-3-phenylprop-2-yn-1-one (C15H16O, MW 212.29) is predicted to have an XLogP3-AA of approximately 4.2–4.4 based on the incremental contribution of one less methylene unit . The diphenyl analog 1,3-diphenylprop-2-yn-1-one (C15H10O, MW 206.24) has a computed XLogP3-AA of 3.5 . The cycloheptyl group thus confers a lipophilicity increase of +0.4 to +0.6 log units over the cyclohexyl analog and +1.3 log units over the diphenyl analog. While these computed values are from authoritative in silico predictions and not experimental logP measurements, they represent the best available quantitative differentiation on this dimension.

Lipophilicity ADME Drug Design

Steric Bulk and Rotatable Bond Profile of 1-Cycloheptyl-3-phenylprop-2-yn-1-one Versus Cyclohexyl and Phenyl Analogs

The cycloheptyl group introduces a seven-membered saturated ring with greater conformational flexibility and steric demand than a six-membered cyclohexyl ring or a planar phenyl ring. The target compound has two rotatable bonds (between the carbonyl and cycloheptyl C1, and between carbonyl and alkynyl C) and a heavy atom count of 17 . The cyclohexyl analog also has two rotatable bonds but a heavy atom count of 16. The diphenyl analog has two rotatable bonds but a heavy atom count of 16 and a rigid, planar C-1 phenyl ring that cannot explore the conformational space accessible to the cycloheptyl group. Within the established SAR framework for 1,3-diarylprop-2-yn-1-one dual COX/LOX inhibitors, molecular modeling has shown that the C-1 substituent occupies a hydrophobic pocket (defined by residues Phe205, Val344, Val349, Phe381, and Leu534 in COX-2), and that the size and shape of this substituent directly governs inhibitor potency and selectivity .

Steric Bulk Conformational Flexibility Ligand Efficiency

Electrophilic Alkynone Warhead: Covalent Inhibition Potential Distinguishes 1-Cycloheptyl-3-phenylprop-2-yn-1-one from Saturated Ketone Analogs

The prop-2-yn-1-one moiety in the target compound contains an activated alkyne conjugated to a ketone, creating an electrophilic β-carbon capable of forming covalent adducts with active-site cysteine, serine, or threonine residues. This is a feature absent in the saturated analog 1-cycloheptyl-3-phenylpropan-1-one (CAS 75040-33-4, C16H22O), which lacks the alkyne . In the broader class of propargyl ketones, this electrophilic warhead has been validated for covalent enzyme inhibition; for instance, a related 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one has been characterized as a covalent inhibitor via this mechanism . The target compound thus offers the potential for irreversible or pseudo-irreversible target engagement, a mode of action not achievable with its saturated ketone counterpart.

Covalent Inhibition Electrophilic Warhead Alkynone Reactivity

Chemical Stability Profile Enables Ambient Storage and Handling Without Specialized Cold-Chain Logistics

According to the Globally Harmonized System (GHS) Safety Data Sheet, 1-cycloheptyl-3-phenylprop-2-yn-1-one is reported as 'stable under recommended storage conditions' . This contrasts with many structurally related propargyl ketones and alkynones that require storage at -20°C under inert atmosphere to prevent degradation, oxidation, or hydration of the electrophilic alkyne moiety. For example, several commercial 1,3-diarylprop-2-yn-1-ones available through SelleckChem specify storage at -20°C as powder for 3 years . While the SDS for the target compound lacks extensive stability data (most hazard endpoints are listed as 'no data available'), the explicit stability statement under recommended conditions provides a procurement-relevant differentiation for laboratories lacking reliable cold-chain infrastructure.

Chemical Stability Storage Conditions Laboratory Handling

Limited Hazard Classification Profile Facilitates Regulatory Compliance in Early-Stage Research

The GHS SDS for 1-cycloheptyl-3-phenylprop-2-yn-1-one reports no data available for key hazard classification endpoints including acute toxicity (oral, inhalation, dermal), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity . The substance is also not listed on the European Inventory of Existing Commercial Chemical Substances (EINECS), the EC Inventory, the US TSCA Inventory, or the China Catalog of Hazardous Chemicals (2015) . While this data gap does not equate to a proven favorable safety profile, it indicates that the compound has not triggered mandatory hazard classifications under GHS criteria, which can simplify procurement approvals and safety documentation requirements relative to analogs with explicit GHS hazard statements (e.g., H301, H315, H319).

Safety Profile Regulatory Compliance Laboratory Safety

Research and Industrial Application Scenarios for 1-Cycloheptyl-3-phenylprop-2-yn-1-one (CAS 918638-70-7) Based on Quantitative Differentiation Evidence


Covalent Inhibitor Discovery Programs Targeting Enzymes with Accessible Active-Site Cysteines

The prop-2-yn-1-one electrophilic warhead in the target compound enables covalent, irreversible inhibition of enzymes bearing active-site cysteine, serine, or threonine residues . This mechanism, demonstrated at the class level for propargyl ketones, positions the compound as a candidate for screening against validated covalent targets such as kinases (e.g., EGFR T790M, BTK), deubiquitinases, and viral proteases. Its cycloheptyl substituent adds steric bulk that may enhance target selectivity over analogs with smaller C-1 groups, an important consideration when designing selective covalent probes.

Dual COX/LOX Inhibitor Lead Optimization Leveraging Cycloheptyl Steric Differentiation

Published SAR from the 1,3-diarylprop-2-yn-1-one series demonstrates that the C-1 substituent profoundly modulates COX-2 selectivity (e.g., 13h: COX-2 IC50 = 0.1 µM, SI = 300; 13e: COX-2 IC50 = 0.32 µM, 5-LOX IC50 = 0.32 µM) . The cycloheptyl group in the target compound represents an underexplored C-1 substitution within this SAR landscape. Researchers pursuing dual COX/LOX inhibitors with altered pharmacokinetic profiles can use this compound to probe the effect of a seven-membered aliphatic ring on enzyme inhibition and selectivity, filling a gap in the existing SAR data dominated by substituted phenyl C-1 groups.

Physicochemical Property-Driven Chemical Probe Development for CNS and Lipid-Rich Tissue Targets

With an XLogP3-AA of 4.8, a topological polar surface area of 17.1 Ų, and zero hydrogen bond donors, the compound lies within favorable physicochemical space for blood-brain barrier penetration and lipid-rich tissue distribution . Researchers developing chemical probes for CNS targets or for imaging agents requiring high membrane permeability can prioritize this compound over its cyclohexyl (XLogP3-AA ≈ 4.2–4.4) and diphenyl (XLogP3-AA = 3.5) analogs, which are less lipophilic and may exhibit reduced passive membrane diffusion.

Organic Synthesis Methodology Development Using Sterically Differentiated Alkynone Building Blocks

The cycloheptyl group provides a seven-membered aliphatic ring distinct from the commonly employed cyclohexyl and phenyl groups in synthetic chemistry. This compound can serve as a sterically demanding substrate for evaluating the scope and limitations of new synthetic methodologies, including transition-metal-catalyzed cycloadditions, Michael additions, and click chemistry reactions. Its chemical stability under ambient storage conditions simplifies handling during reaction optimization workflows.

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